molecular formula C₇H₅ClFNS B1145379 4-Chloro-3-fluorobenzothioamide CAS No. 177561-52-3

4-Chloro-3-fluorobenzothioamide

Cat. No.: B1145379
CAS No.: 177561-52-3
M. Wt: 189.64
InChI Key:
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Description

4-Chloro-3-fluorobenzothioamide: is an organic compound with the molecular formula C7H5ClFNS It is a derivative of benzothioamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorobenzothioamide typically involves the reaction of 4-chloro-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the thioamide group. The general reaction scheme is as follows:

4-Chloro-3-fluoroaniline+ThiophosgeneThis compound\text{4-Chloro-3-fluoroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} 4-Chloro-3-fluoroaniline+Thiophosgene→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as:

    Chlorination: Introduction of chlorine to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Thioamide Formation: Reaction with thiophosgene to form the thioamide group.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorobenzothioamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thioamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzothioamides.

    Oxidation: Formation of sulfonamides.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry: 4-Chloro-3-fluorobenzothioamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential biological activity.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the presence of chlorine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzaldehyde
  • 4-Chloro-3-fluorophenol
  • 4-Chloro-3-fluorobenzonitrile

Comparison: 4-Chloro-3-fluorobenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. Unlike its analogs, which may contain aldehyde, phenol, or nitrile groups, the thioamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-chloro-3-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJHOBZAKOLVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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